2-(4-Acetylanilino)acetic acid
Description
2-(4-Acetylanilino)acetic acid is an organic compound with the molecular formula C₁₀H₁₁NO₃ and a monoisotopic mass of 193.0739 Da . Structurally, it consists of an acetic acid moiety linked via an amino group to a 4-acetyl-substituted benzene ring. This configuration imparts unique physicochemical properties, such as moderate polarity due to the acetyl and carboxylic acid groups, making it relevant in pharmaceutical and synthetic chemistry. The compound is documented in 35 patents, indicating its utility in drug development or industrial applications .
Properties
CAS No. |
42288-24-4 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
2-(4-acetylanilino)acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14) |
InChI Key |
AEXFITBEFOTRCS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NCC(=O)O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCC(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Isomeric Differentiation
- 3-(Dimethylcarbamoyl)benzoic acid shares the same molecular formula (C₁₀H₁₁NO₃) and mass as this compound but differs in functional group placement.
Substituent Effects
- The fluorine and sulfonyl groups in (4-Fluoro(phenylsulfonyl)anilino)acetic acid increase electronegativity, stabilizing the molecule against oxidative degradation. This could enhance its bioavailability in medicinal applications .
- The biphenyl ether in [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid introduces significant hydrophobicity, likely improving blood-brain barrier penetration, a trait valuable in central nervous system drug design .
Heterocyclic Modifications
- The thiazole ring in 2-[2-(4-Acetylanilino)-1,3-thiazol-4-yl]acetic acid adds a heterocyclic scaffold, enabling π-π stacking interactions and metal coordination, which are critical in enzyme inhibition or metallodrug development .
Q & A
Basic: What synthetic routes are commonly employed for 2-(4-Acetylanilino)acetic acid, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves condensation of 4-aminoacetophenone with chloroacetic acid under basic conditions. Key steps include:
- Reaction Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of chloroacetic acid to 4-aminoacetophenone) and temperature (70–80°C) to minimize by-products .
- Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR : NMR (DMSO-d6) shows peaks at δ 2.55 (s, 3H, acetyl), δ 4.10 (s, 2H, CH), and δ 7.60–7.80 (m, 4H, aromatic). NMR confirms carbonyl groups at δ 168.5 (acetic acid) and δ 197.8 (acetyl) .
- Mass Spectrometry : High-resolution ESI-MS (exact mass 223.0845 Da) validates molecular formula CHNO. Isotopic pattern analysis distinguishes from impurities .
Advanced: How can SHELX software be applied to refine crystallographic data for this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
- Refinement in SHELXL :
- Validation : Check R-factor convergence (target < 0.05) and residual electron density (< 0.3 eÅ) .
Advanced: How can contradictions between mass spectrometry and NMR data be resolved during structural elucidation?
Methodological Answer:
- Scenario : Discrepancy in molecular ion (MS suggests M+Na at 245.07 Da, NMR indicates impurities).
- Troubleshooting Steps :
Advanced: What experimental designs are effective for studying the biological activity of this compound derivatives?
Methodological Answer:
- Derivatization : Introduce substituents (e.g., halogens at the phenyl ring) via electrophilic substitution. Monitor reaction progress by TLC.
- Activity Assays :
Basic: How do solubility properties of this compound influence experimental workflows?
Methodological Answer:
- Solubility Profile : Soluble in DMSO (45 mg/mL), sparingly soluble in water (<1 mg/mL).
- Handling : Pre-dissolve in DMSO for biological assays; dilute to ≤0.1% DMSO to avoid cytotoxicity. For crystallography, use ethanol/water mixtures for slow evaporation .
Advanced: What methodological considerations ensure reproducibility in HPLC purity analysis?
Methodological Answer:
- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with guard column.
- Mobile Phase : Isocratic elution (acetonitrile:0.1% formic acid, 55:45 v/v) at 1.0 mL/min.
- Validation :
- Linearity (R > 0.999 over 0.1–10 µg/mL).
- System suitability tests (RSD < 2% for retention time) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
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